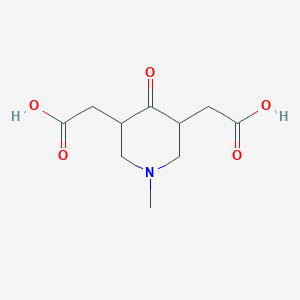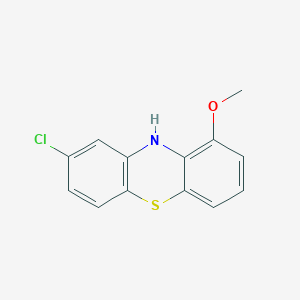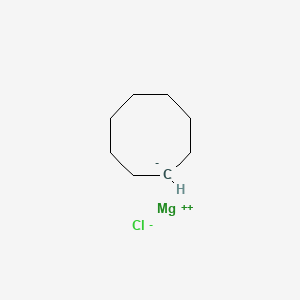
Magnesium chloride cyclooctanide (1/1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium chloride cyclooctanide (1/1/1) is a unique organometallic compound that combines magnesium chloride with cyclooctane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride cyclooctanide (1/1/1) typically involves the reaction of magnesium chloride with cyclooctane under specific conditions. One common method is the direct insertion of magnesium into the carbon-chlorine bond of cyclooctane in the presence of a catalyst. This reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the insertion process .
Industrial Production Methods
Industrial production of magnesium chloride cyclooctanide (1/1/1) may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity magnesium chloride and cyclooctane, along with optimized reaction conditions, is crucial for large-scale production .
化学反応の分析
Types of Reactions
Magnesium chloride cyclooctanide (1/1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and cyclooctane derivatives.
Reduction: It can be reduced to form magnesium metal and cyclooctane.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or iodine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields magnesium oxide and cyclooctane derivatives, while reduction produces magnesium metal and cyclooctane .
科学的研究の応用
Magnesium chloride cyclooctanide (1/1/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and composites
作用機序
The mechanism of action of magnesium chloride cyclooctanide (1/1/1) involves the interaction of the magnesium ion with various molecular targets. The magnesium ion can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. This makes the compound an effective catalyst in many chemical reactions .
類似化合物との比較
Similar Compounds
Similar compounds to magnesium chloride cyclooctanide (1/1/1) include:
- Magnesium bromide cyclooctanide (1/1/1)
- Magnesium iodide cyclooctanide (1/1/1)
- Magnesium chloride cyclohexanide (1/1/1)
Uniqueness
What sets magnesium chloride cyclooctanide (1/1/1) apart from these similar compounds is its specific reactivity and stability. The presence of the cyclooctane ring provides unique steric and electronic properties that influence its behavior in chemical reactions. This makes it particularly useful in applications where precise control over reaction conditions is required .
特性
CAS番号 |
821784-99-0 |
|---|---|
分子式 |
C8H15ClMg |
分子量 |
170.96 g/mol |
IUPAC名 |
magnesium;cyclooctane;chloride |
InChI |
InChI=1S/C8H15.ClH.Mg/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q-1;;+2/p-1 |
InChIキー |
XOKFNUFVWKDUQU-UHFFFAOYSA-M |
正規SMILES |
C1CCC[CH-]CCC1.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)
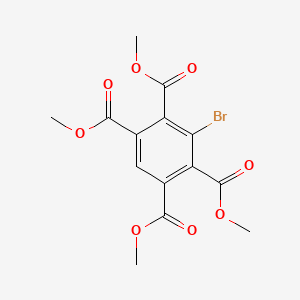
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
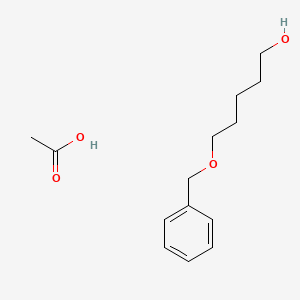
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
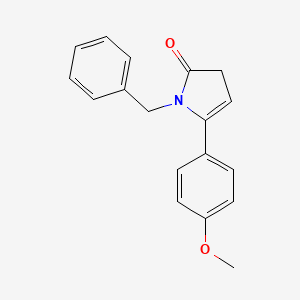
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)
